O-Propyl propanethioate O-Propyl propanethioate
Brand Name: Vulcanchem
CAS No.: 656254-67-0
VCID: VC16809562
InChI: InChI=1S/C6H12OS/c1-3-5-7-6(8)4-2/h3-5H2,1-2H3
SMILES:
Molecular Formula: C6H12OS
Molecular Weight: 132.23 g/mol

O-Propyl propanethioate

CAS No.: 656254-67-0

Cat. No.: VC16809562

Molecular Formula: C6H12OS

Molecular Weight: 132.23 g/mol

* For research use only. Not for human or veterinary use.

O-Propyl propanethioate - 656254-67-0

Specification

CAS No. 656254-67-0
Molecular Formula C6H12OS
Molecular Weight 132.23 g/mol
IUPAC Name O-propyl propanethioate
Standard InChI InChI=1S/C6H12OS/c1-3-5-7-6(8)4-2/h3-5H2,1-2H3
Standard InChI Key LJPQPOPWEZOQGU-UHFFFAOYSA-N
Canonical SMILES CCCOC(=S)CC

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Isomerism

O-Propyl propanethioate is characterized by the IUPAC name O-propyl propanethioate, distinguishing it from its structural isomer S-propyl propanethioate (CAS 2432-43-1). The critical distinction lies in the position of the thioester group: the O-isomer features a propyloxy group bonded to the thiocarbonyl sulfur (R-O-C(=S)-R’\text{R-O-C(=S)-R'}), whereas the S-isomer has a propylthio group (R-S-C(=O)-R’\text{R-S-C(=O)-R'}) . This difference significantly influences reactivity and physicochemical behavior.

Table 1: Molecular identifiers for O-propyl propanethioate

PropertyValueSource
CAS Registry Number656254-67-0VulcanChem
Molecular FormulaC6H12OS\text{C}_6\text{H}_{12}\text{OS}PubChem
Molecular Weight132.23 g/molNIST
SMILES NotationCCCOC(=S)CCPubChem
InChI KeyLJPQPOPWEZOQGU-UHFFFAOYSA-NVulcanChem

The compound’s canonical SMILES string (CCCOC(=S)CC) confirms a linear alkyl chain with a thiocarbonate moiety. Computational analyses predict a rotatable bond count of 4 and a hydrogen bond acceptor count of 2, suggesting moderate flexibility and polarizability .

Synthesis and Reactivity

Theoretical Synthesis Pathways

While direct synthesis methods for O-propyl propanethioate remain undocumented in public literature, analogous thioesterification reactions provide a framework for hypothetical routes. A plausible three-step process could involve:

  • Propene Hydration: Conversion of propene (C3H6\text{C}_3\text{H}_6) to propan-1-ol via acid-catalyzed hydration.

  • Thioacid Formation: Oxidation of propanethiol (C3H7SH\text{C}_3\text{H}_7\text{SH}) to propanethioic acid (C3H6OS\text{C}_3\text{H}_6\text{OS}).

  • Esterification: Condensation of propan-1-ol with propanethioic acid under acidic conditions to yield O-propyl propanethioate .

Table 2: Comparison of O- and S-propyl propanethioate isomers

PropertyO-Propyl PropanethioateS-Propyl Propanethioate
CAS Number656254-67-02432-43-1
Boiling PointNot reported943 K (estimated)
Chromatographic Retention (Apiezon M)N/A943 Kovats Index

Reactivity Profile

Physical and Analytical Properties

Spectroscopic Characterization

Gas chromatography-mass spectrometry (GC-MS) data for the structurally similar S-propyl propanethioate reveal a base peak at m/z 61, corresponding to the CH2S+\text{CH}_2\text{S}^+ fragment. While O-propyl propanethioate’s mass spectrum is unreported, its fragmentation pattern likely differs due to the altered sulfur position .

Thermodynamic Parameters

The compound’s calculated XLogP3 value of 2.1 indicates moderate lipophilicity, comparable to medium-chain fatty acid esters. This property suggests potential utility in lipid-based formulations, though experimental validation is absent .

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